{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . Another method involves the use of Friedel-Crafts acylation followed by reduction and nitration steps .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. For instance, the use of palladium-catalyzed Suzuki-Miyaura coupling has been reported for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including analgesic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This compound has been shown to interact with opioid receptors, providing analgesic effects by depressing peripheral and centrally mediated pain pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Fentanyl: A potent analgesic with a similar piperidine structure.
Uniqueness
What sets {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride apart is its specific combination of a trifluoromethyl group and a chlorine atom, which enhances its chemical stability and biological activity. This unique structure makes it a valuable compound for various applications in pharmaceuticals and industrial chemistry .
Properties
Molecular Formula |
C9H10Cl2F3N |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
WOHLBNGWWDIFPP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
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